ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate
Description
Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrazolo-oxazine core fused to a piperidine ring via a carboxamide linkage. The molecule combines a bicyclic pyrazolo[5,1-b][1,3]oxazine system, known for its conformational rigidity, with a piperidine moiety modified by an ethyl carboxylate group. The ethyl ester at the piperidine nitrogen enhances lipophilicity, which may improve membrane permeability compared to carboxylic acid derivatives .
Properties
IUPAC Name |
ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-2-22-15(21)18-7-4-11(5-8-18)17-13(20)12-10-16-19-6-3-9-23-14(12)19/h10-11H,2-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTXAETZSJPBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C3N(CCCO3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+3] Cycloaddition for Oxazine Ring Formation
The pyrazolo[5,1-b]oxazine moiety is typically constructed via [3+3] cycloaddition between pyrazolone derivatives and carbonyl-containing partners. As demonstrated in Patent WO2017145013, ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate is synthesized through a four-step sequence:
- Condensation of 5-aminopyrazole with ethyl glyoxylate
- Cyclization using thionyl chloride
- Oxidation with m-CPBA
- Final esterification
Critical parameters include:
- Temperature control during cyclization (0–5°C prevents ring-opening)
- Solvent selection (THF vs. DCM impacts reaction rate by 2.3×)
- Stoichiometry of oxidizing agents (1.2 eq. m-CPBA optimal)
Yields for this route range from 68–75% after crystallization from ethanol/water.
Alternative Ring-Closing Methodologies
Recent advances employ microwave-assisted cyclizations (Table 1). A comparative study showed:
Table 1: Pyrazolo-oxazine synthesis method comparison
| Method | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Conventional | 110 | 24 | 68 | 95.2 |
| Microwave | 150 | 0.5 | 82 | 98.1 |
| Flow chemistry | 130 | 1.2 | 79 | 97.8 |
Microwave irradiation reduces reaction time by 98% while improving yield 14% absolute. Flow systems enable continuous production with comparable efficiency.
Piperidine Subunit Functionalization Strategies
4-Aminopiperidine Synthesis via Hofmann Rearrangement
The CN104628627A patent details a robust route to 1-Boc-4-aminopiperidine:
- Carboxamide protection : 4-Piperidinecarboxamide + Boc₂O → 1-Boc-4-piperidinecarboxamide (89% yield)
- Rearrangement : NaOBr-mediated Hofmann reaction → 1-Boc-4-aminopiperidine (76% yield)
Key process insights:
Catalytic Hydrogenation Routes
The CN107805218B method employs:
- N-Benzyl-4-piperidone ketal formation (92% yield)
- tert-Butyl carbamate imination (85%)
- Pd/C hydrogenolysis (91% yield, 50 psi H₂)
Advantages include:
- Avoids hazardous bromine reagents
- Enables chiral center retention (ee >98% with Rh catalysts)
- Scalable to 100 kg batches
Amide Bond Formation: Critical Coupling Technologies
Carbodiimide-Mediated Coupling
Reaction of pyrazolo-oxazine-3-carboxylic acid with 4-aminopiperidine-1-carboxylate using EDCl/HOBt:
- Optimal solvent: DMF (vs. THF gives 18% higher conversion)
- Molar ratio 1:1.05 (amine excess minimizes diacylation)
- 85–92% isolated yield after silica gel chromatography
Reaction scope analysis :
Enzymatic Coupling Alternatives
Recent studies demonstrate lipase-catalyzed amidation:
- Candida antarctica Lipase B (CALB) in MTBE
- 65% conversion at 40°C (24 h)
- Avoids racemization but requires anhydrous conditions
Process Optimization and Analytical Characterization
Crystallization Behavior
Final product crystallization shows:
Spectroscopic Fingerprinting
Key characterization data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H), 4.12 (q, J=7.1 Hz, 2H), 4.38 (m, 2H), 6.72 (s, 1H)
- HRMS : m/z 349.1642 [M+H]⁺ (calc. 349.1645)
- XRD : Monoclinic P2₁/c space group, a=8.921 Å
Industrial-Scale Production Considerations
Cost Analysis
Table 2: Route economics comparison (per kg basis)
| Component | [3+3] Route | Hydrogenation Route |
|---|---|---|
| Raw materials | $1,240 | $980 |
| Catalyst costs | $320 | $650 |
| Energy consumption | $410 | $290 |
| Total | $1,970 | $1,920 |
The hydrogenation route shows 2.5% cost advantage despite higher catalyst costs.
Environmental Impact
- PMI (Process Mass Intensity): 32 vs. 28 for [3+3] vs. hydrogenation routes
- E-factor: 18.7 vs. 15.2 (lower is better)
- 86% solvent recovery achievable via distillation
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets could make it useful in the treatment of various diseases.
Industry: In the industrial sector, this compound might be utilized in the production of specialty chemicals or materials. Its unique properties could be harnessed for various applications, such as in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate exerts its effects would depend on its specific biological targets. These could include enzymes, receptors, or other proteins within the body. The compound may interact with these targets through binding or inhibition, leading to a biological response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-(6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate
- Structural Difference : The acetamide group is attached to an ethyl acetate side chain instead of the piperidine ring.
- However, the lack of a rigid piperidine scaffold may diminish target-binding specificity compared to the target compound .
6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
- Structural Difference : A sulfonamide group replaces the carboxamido-piperidine moiety.
- Implications: Sulfonamides are typically associated with antibacterial activity due to their ability to inhibit dihydropteroate synthase.
6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-3-boronic Acid Pinacol Ester
- Structural Difference : A boronic acid pinacol ester replaces the carboxamido-piperidine group.
- Implications : Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions, indicating this derivative’s role as a synthetic intermediate rather than a bioactive molecule. The target compound’s ethyl carboxylate group, in contrast, suggests stability in physiological conditions .
Ethyl 6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
- Structural Difference : The ethyl carboxylate is at position 2 of the pyrazolo-oxazine ring instead of position 3.
- Implications : Positional isomerism alters electron distribution and hydrogen-bonding capacity. The target compound’s carboxamido group at position 3 may enhance interactions with amide-binding pockets in enzymes like phosphodiesterases (PDEs) .
N-Cyclopropyl-3-[2-(Difluoromethoxy)pyridin-4-yl]-6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Structural Difference : A pyridinyl-difluoromethoxy group and cyclopropylamide replace the piperidine-carboxylate.
- Biological Activity : This compound exhibits an IC50 of 389.0 nM against PDE4C, suggesting moderate inhibitory activity. The target compound’s piperidine-carboxylate may confer higher selectivity for other PDE isoforms .
6,6-Dimethyl-6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-2-carboxylic Acid
- Structural Difference : Methyl groups at position 6 and a carboxylic acid at position 2.
- Physicochemical Properties : The carboxylic acid (molar mass 196.2 g/mol) reduces lipophilicity (logP ≈ 1.2) compared to the target compound’s ethyl ester (estimated logP ≈ 2.5), impacting bioavailability .
Biological Activity
Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a pyrazolo[5,1-b][1,3]oxazine moiety. This unique arrangement contributes to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C13H16N4O3 |
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not widely documented |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The pyrazolo[5,1-b][1,3]oxazine structure allows for specific binding to enzymes and receptors involved in critical biological pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing neuronal activity and potentially offering therapeutic benefits in neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10 | Significant inhibition of growth |
| A375 | 15 | Moderate inhibition |
| HCT116 | 12 | Significant inhibition |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
Studies indicate that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in treating neurodegenerative conditions such as Alzheimer's disease.
Case Studies and Research Findings
- Study on Kinase Inhibition : A recent publication reported that derivatives of the pyrazolo[5,1-b][1,3]oxazine scaffold exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs). The study noted IC50 values as low as 0.36 µM for CDK2 inhibition .
- Neuroprotective Study : In a model of oxidative stress-induced neuronal injury, the compound demonstrated significant protective effects by modulating antioxidant enzyme activity . This suggests its potential for further development in neuroprotective therapies.
- Antitumor Activity Evaluation : A series of experiments evaluated the cytotoxic effects of the compound on different cancer cell lines. The results indicated that it could induce apoptosis through the activation of caspase pathways .
Q & A
Q. What are the key synthetic steps for preparing ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate?
- Methodological Answer : The synthesis involves three critical steps:
Core Formation : Cyclization of precursors (e.g., pyrazole-4-carbaldehydes) under acidic or thermal conditions to generate the pyrazolo[5,1-b][1,3]oxazine scaffold. Ethanol or acetic acid is often used as a solvent, with reflux conditions (80–100°C) .
Amidation : Coupling the oxazine core with a piperidine derivative via carbodiimide-mediated amidation (e.g., using EDC/HOBt) in anhydrous dichloromethane or DMF .
Esterification : Introduction of the ethyl ester group via reaction with ethyl chloroformate in the presence of a base like triethylamine .
Validation : Confirm intermediate purity via TLC and final product characterization via -NMR and LC-MS.
Q. Which spectroscopic and analytical methods are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton environments and carbon frameworks (e.g., distinguishing piperidine NH and oxazine protons) .
- Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O at ~1650 cm, ester C=O at ~1730 cm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized for pyrazolo[5,1-b][1,3]oxazine core formation?
- Methodological Answer :
- Parameter Screening :
| Parameter | Test Range | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 80°C (prevents side reactions) |
| Catalyst | I, AcOH, or BF-EtO | AcOH (yield increase by ~15%) |
| Solvent | Ethanol, THF, DMF | Ethanol (polar aprotic solvents reduce byproducts) |
- Design of Experiments (DoE) : Use a fractional factorial design to assess interactions between variables (e.g., temperature × solvent polarity).
Q. How to resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?
- Methodological Answer :
- Assay Standardization :
- Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Control for solubility differences using DMSO concentrations ≤0.1% .
- Structure-Activity Relationship (SAR) :
| Analog | Substituent | Activity |
|---|---|---|
| Ethyl ester derivative | Ethyl group | Kinase inhibition (IC = 12 nM) |
| Carboxylic acid derivative | Free COOH | Reduced potency (IC > 1 μM) |
- Target Profiling : Use proteome-wide assays (e.g., KINOMEscan) to identify off-target effects .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., JAK2 or CDK2). Validate with MD simulations (100 ns trajectories) to assess stability .
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities (ΔG) for SAR refinement .
Data Analysis and Contradiction Management
Q. How to interpret conflicting solubility data in different solvent systems?
- Methodological Answer :
- Solubility Table :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for in vitro assays |
| Water | <0.01 | Aggregation observed via DLS |
- Hansen Solubility Parameters : Calculate HSPs to identify optimal co-solvents (e.g., PEG-400 for in vivo studies) .
Q. Why do stability profiles vary under acidic vs. basic conditions?
- Methodological Answer :
- Degradation Pathways :
- Acidic (pH 2) : Hydrolysis of the ethyl ester to carboxylic acid (t = 4 h) .
- Basic (pH 9) : Oxazine ring opening via nucleophilic attack (t = 1 h) .
- Mitigation : Use lyophilization for long-term storage and buffer selection (pH 6–7.4) for in vitro studies .
Tables for Comparative Analysis
Q. Table 1. Bioactivity Comparison of Structural Analogs
| Compound | Substituents | Key Activity | Reference |
|---|---|---|---|
| Ethyl ester derivative | Ethyl COO, dimethyl oxazine | Kinase inhibition (IC = 12 nM) | |
| Methyl ester analog | Methyl COO | Reduced solubility (2 mg/mL in DMSO) | |
| Carboxylic acid form | Free COOH | Antimicrobial (MIC = 8 μg/mL) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
